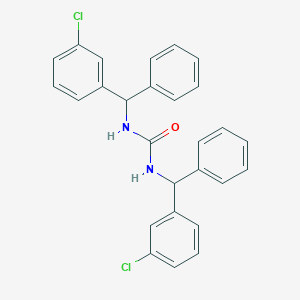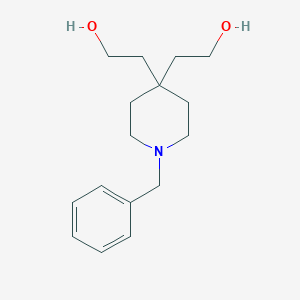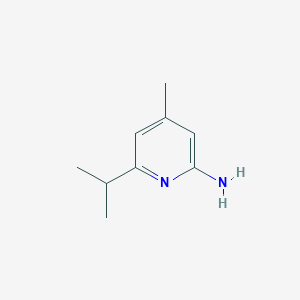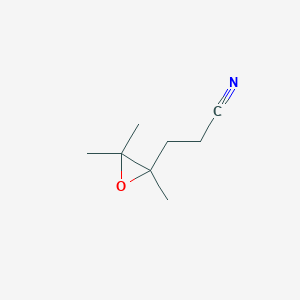
2,3,3-Trimethyloxirane-2-propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethyloxirane-2-propanenitrile is a chemical compound that belongs to the class of oxiranes. It is a colorless liquid that is used in various scientific research applications.
Applications De Recherche Scientifique
2,3,3-Trimethyloxirane-2-propanenitrile is used in various scientific research applications. It is used as a reagent in organic synthesis for the preparation of various compounds. It is also used as a starting material for the synthesis of other oxiranes. Additionally, it is used as a solvent in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2,3,3-Trimethyloxirane-2-propanenitrile involves the reaction of the oxirane ring with various nucleophiles. The reaction results in the formation of various compounds such as alcohols, amines, and carboxylic acids. The reaction is catalyzed by various acids such as sulfuric acid and hydrochloric acid.
Biochemical and Physiological Effects
2,3,3-Trimethyloxirane-2-propanenitrile has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory tract. It is also known to be a mutagenic and carcinogenic compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3,3-Trimethyloxirane-2-propanenitrile in lab experiments include its high reactivity and its ability to form various compounds. However, its toxic nature makes it difficult to handle and requires the use of proper safety precautions.
Orientations Futures
There are several future directions for the use of 2,3,3-Trimethyloxirane-2-propanenitrile in scientific research. One potential direction is the development of new synthetic routes for the preparation of oxiranes. Another direction is the study of the biochemical and physiological effects of 2,3,3-Trimethyloxirane-2-propanenitrile. Additionally, the use of 2,3,3-Trimethyloxirane-2-propanenitrile in the preparation of new materials such as polymers and resins is an area that requires further investigation.
Conclusion
In conclusion, 2,3,3-Trimethyloxirane-2-propanenitrile is a chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While it has potential for further research, its toxic nature requires careful handling and safety precautions.
Méthodes De Synthèse
The synthesis of 2,3,3-Trimethyloxirane-2-propanenitrile involves the reaction of 2,3-epoxypropanenitrile with trimethylamine. The reaction is carried out in the presence of a catalyst such as zinc chloride or boron trifluoride. The reaction yields 2,3,3-Trimethyloxirane-2-propanenitrile as the main product.
Propriétés
Numéro CAS |
175655-77-3 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
3-(2,3,3-trimethyloxiran-2-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO/c1-7(2)8(3,10-7)5-4-6-9/h4-5H2,1-3H3 |
Clé InChI |
JDMWFGNUHQKSJX-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)(C)CCC#N)C |
SMILES canonique |
CC1(C(O1)(C)CCC#N)C |
Synonymes |
Oxiranepropanenitrile, 2,3,3-trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







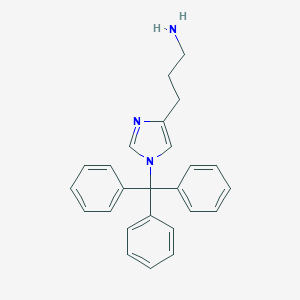
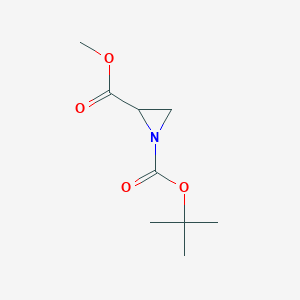
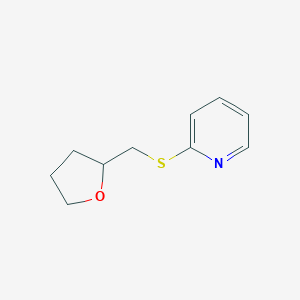

![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)

